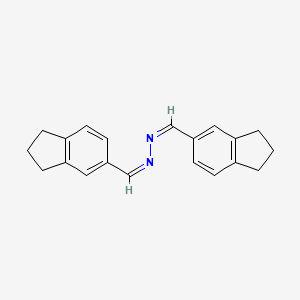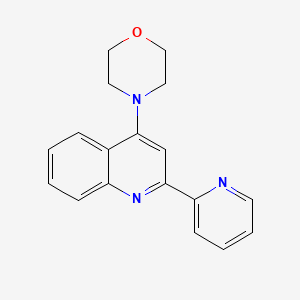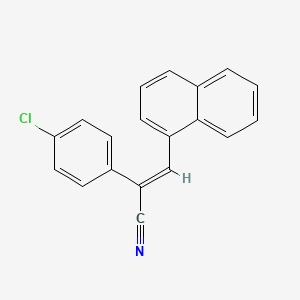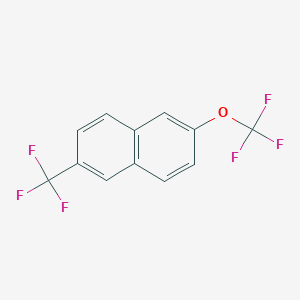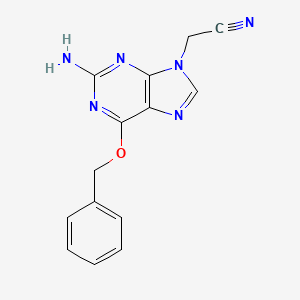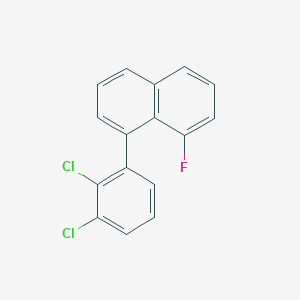
1-(2,3-Dichlorophenyl)-8-fluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dichlorophenyl)-8-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a naphthalene ring system
Vorbereitungsmethoden
The synthesis of 1-(2,3-Dichlorophenyl)-8-fluoronaphthalene typically involves multi-step organic reactions. One common method includes the halogenation of naphthalene derivatives followed by the introduction of the fluorine atom. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale halogenation processes with stringent control over reaction parameters to ensure consistency and quality of the final product .
Analyse Chemischer Reaktionen
1-(2,3-Dichlorophenyl)-8-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. .
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dichlorophenyl)-8-fluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(2,3-Dichlorophenyl)-8-fluoronaphthalene involves its interaction with specific molecular targets. The presence of halogen atoms influences its reactivity and interaction with biological molecules. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Dichlorophenyl)-8-fluoronaphthalene can be compared with other halogenated naphthalene derivatives such as:
- 1-(2,3-Dichlorophenyl)naphthalene
- 1-(2,3-Difluorophenyl)naphthalene
- 1-(2,3-Dichlorophenyl)-8-chloronaphthalene These compounds share similar structural features but differ in the type and position of halogen atoms. The unique combination of chlorine and fluorine atoms in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .
Eigenschaften
Molekularformel |
C16H9Cl2F |
|---|---|
Molekulargewicht |
291.1 g/mol |
IUPAC-Name |
1-(2,3-dichlorophenyl)-8-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-13-8-3-7-12(16(13)18)11-6-1-4-10-5-2-9-14(19)15(10)11/h1-9H |
InChI-Schlüssel |
IFNYMHWXPNEYPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C3=C(C(=CC=C3)Cl)Cl)C(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





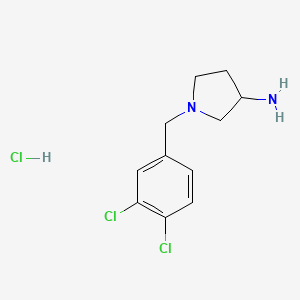

![tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11840650.png)
